2-Amino-2-methylpropanenitrile
Overview
Description
2-Amino-2-methylpropanenitrile: is a colorless liquid characterized by its amino and methyl functional groups. The compound has the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-methylpropanenitrile can be synthesized by reacting potassium cyanide or sodium cyanide with acetone in the presence of sulfuric acid and water at 20°C. This reaction yields 2-methyl-2-hydroxypropionitrile, which is then further ammoniated to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Addition Reactions: The nitrile group can undergo addition reactions with hydrogen cyanide to form hydroxynitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Addition Reactions: Hydrogen cyanide in the presence of a base can be used to add across the nitrile group.
Major Products:
Hydroxynitriles: Formed from the addition of hydrogen cyanide.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It serves as a precursor for the development of drugs with potential therapeutic applications .
Industry: In the industrial sector, 2-amino-2-methylpropanenitrile is used in the production of insecticides, such as acetamiprid, and herbicides .
Mechanism of Action
The mechanism of action of 2-amino-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar in structure but contains a hydroxyl group instead of an amino group.
2-Aminoisobutyronitrile: Another compound with a similar structure but different functional groups.
Uniqueness: 2-Amino-2-methylpropanenitrile is unique due to its combination of amino and nitrile functional groups, which provide versatility in chemical reactions and applications. Its ability to act as a building block in organic synthesis and its use in the production of pharmaceuticals and agrochemicals highlight its significance .
Biological Activity
2-Amino-2-methylpropanenitrile (AMPN) is a nitrile compound with significant potential in various biological and chemical applications. Its unique structure, characterized by an amino group and a nitrile functional group, allows it to function as a versatile intermediate in organic synthesis. This article explores the biological activities associated with AMPN, including its pharmacological properties, potential therapeutic applications, and safety profile.
- Molecular Formula : C₄H₉N₂
- Molecular Weight : 85.13 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water (especially in its hydrochloride form)
1. Nitrating Agent
Studies indicate that AMPN exhibits properties of a powerful nitrating agent. Nitrating agents are crucial in organic synthesis for introducing nitro groups into organic molecules, which can lead to the development of new pharmaceuticals and materials. The nitration process can enhance the biological activity of various compounds, making AMPN a valuable tool in medicinal chemistry.
2. Anticholinergic Properties
Research has suggested that AMPN may possess anticholinergic properties, which involve blocking the action of acetylcholine, a neurotransmitter involved in many functions including muscle contraction and memory. While the extent of these properties requires further investigation, they could have implications for developing treatments for conditions such as asthma or motion sickness.
3. Precursor for Heterocycles
AMPN serves as a key building block for synthesizing various heterocyclic compounds, which are often biologically active. For example, it can be used to produce imidazole derivatives and oxazoles through reactions that utilize its amino and nitrile groups . These heterocycles are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Case Study 1: Synthesis of Antimalarial Compounds
In a study exploring novel antimalarial agents, AMPN was utilized as a precursor to synthesize compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. The synthesized compounds demonstrated promising efficacy both in vitro and in vivo, indicating that AMPN-derived products could contribute to malaria treatment strategies .
Case Study 2: Evaluation of Toxicity
A safety assessment of AMPN indicated that it could pose acute toxicity risks if ingested. Animal studies suggest severe health impacts from accidental ingestion, highlighting the need for careful handling and further toxicological evaluations . Understanding the safety profile is essential for potential therapeutic applications.
Research Findings
Properties
IUPAC Name |
2-amino-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4(2,6)3-5/h6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULXIOYDDCNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027804 | |
Record name | 2-Amino-2-methylpropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanenitrile, 2-amino-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19355-69-2 | |
Record name | 2-Amino-2-methylpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19355-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-methylpropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 2-amino-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2-methylpropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-methylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2-METHYLPROPIONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA4O623NBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-2-methylpropanenitrile in the synthesis of carboxylic acid functionalized polyethylene glycol?
A1: this compound serves as a crucial reagent in the multi-step synthesis of specific acylamino acids attached to a polyethylene glycol (PEG) backbone []. The process can be summarized as follows:
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